molecular formula C11H11N3 B13846924 (5-Phenylpyridin-2-yl)hydrazine

(5-Phenylpyridin-2-yl)hydrazine

Cat. No.: B13846924
M. Wt: 185.22 g/mol
InChI Key: MNYLFZZFBHYEMN-UHFFFAOYSA-N
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Description

(5-Phenylpyridin-2-yl)hydrazine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)hydrazine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine. One common method is the reaction of 5-phenyl-2-chloropyridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylpyridin-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions with aldehydes or ketones in the presence of an acid catalyst can form hydrazones.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Hydrazones and other derivatives.

Scientific Research Applications

(5-Phenylpyridin-2-yl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenylpyridin-2-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its potential anticancer activity .

Comparison with Similar Compounds

    Hydrazinopyridines: These compounds share the hydrazine and pyridine moieties but may have different substitution patterns.

    Phenylhydrazines: These compounds have a phenyl group attached to the hydrazine moiety but lack the pyridine ring.

Uniqueness: (5-Phenylpyridin-2-yl)hydrazine is unique due to the presence of both the phenyl and pyridine rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(5-phenylpyridin-2-yl)hydrazine

InChI

InChI=1S/C11H11N3/c12-14-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14)

InChI Key

MNYLFZZFBHYEMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NN

Origin of Product

United States

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